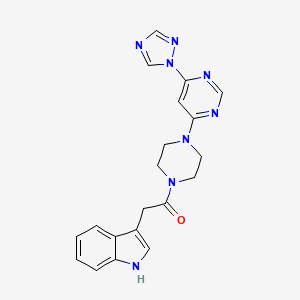![molecular formula C23H19N5O B2525022 N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902482-34-2](/img/structure/B2525022.png)
N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine" is a derivative of the quinazolinone class, which is known for its diverse pharmacological activities. The quinazolinone scaffold is a fused heterocyclic system that has been the focus of various synthetic efforts due to its relevance in medicinal chemistry. The papers provided discuss the synthesis and biological activities of several quinazolinone derivatives, highlighting their potential as therapeutic agents.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the cyclization of hydrazinylquinazolinones with one-carbon donors. For instance, the synthesis of 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones involves the cyclization of 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one, which is prepared from 3-methylaniline using a novel route . Similarly, other derivatives, such as 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, are synthesized from butylamine through an innovative route . These synthetic strategies are crucial for the development of new compounds with potential pharmacological applications.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a triazoloquinazolinone core, which is often substituted at various positions to modulate the compound's biological activity. The structural diversity is achieved by introducing different substituents, such as methyl, butyl, or benzyl groups, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties .
Chemical Reactions Analysis
The chemical reactivity of quinazolinone derivatives is largely influenced by the presence of the triazoloquinazolinone core and the substituents attached to it. The papers describe various reactions, including cyclization, annulation, and the formation of Schiff bases and Mannich base derivatives, which are used to synthesize novel compounds with enhanced biological activities . These reactions are essential for the structural modification of the quinazolinone scaffold, leading to the discovery of new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While the papers provided do not explicitly discuss these properties, they are critical for the drug development process. The introduction of different substituents can improve the solubility and bioavailability of these compounds, making them more suitable for pharmacological use .
Aplicaciones Científicas De Investigación
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
One significant application of triazoloquinazolinone-based compounds, which are closely related to the chemical structure , involves their role as tubulin polymerization inhibitors and vascular disrupting agents. These compounds have been identified for their potent anticancer activity across a range of cancer cell lines, notably through the inhibition of tubulin assembly and inducing cell shape changes consistent with vasculature damaging activity, highlighting their potential as anticancer therapies (Driowya et al., 2016).
Antimicrobial Activities
Triazoloquinazolinone derivatives have also demonstrated antimicrobial properties, with some compounds showing significant activity against various microorganisms. This suggests a potential application in treating infections or as a scaffold for developing new antimicrobial agents (Bektaş et al., 2007).
Adenosine Antagonists
Another area of application is in the development of adenosine antagonists. These compounds have been explored for their potential in treating disorders related to adenosine receptor activity, such as cardiovascular diseases, and possibly as novel rapid-onset antidepressants due to their high affinity and selectivity for adenosine receptors (Francis et al., 1988). Additionally, modifications to these molecules have led to the discovery of highly selective human A3 receptor antagonists, suggesting their utility in a range of therapeutic applications (Kim et al., 1996).
Anticancer Activity
The synthesis of new triazoloquinazoline-derived ureas has shown promising anticancer activity, with certain derivatives displaying significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This further reinforces the potential of such compounds in cancer therapy (Reddy et al., 2015).
H1-antihistaminic Agents
Additionally, certain 1-substituted triazoloquinazolinones have been identified as potent H1-antihistaminic agents, with some compounds offering protection against histamine-induced bronchospasm in guinea pigs, highlighting their potential as new classes of antihistamines with minimal sedation effects (Alagarsamy et al., 2009).
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-29-18-13-11-16(12-14-18)15-24-22-19-9-5-6-10-20(19)28-23(25-22)21(26-27-28)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNGEXGLWWQAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


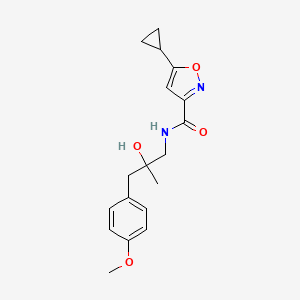
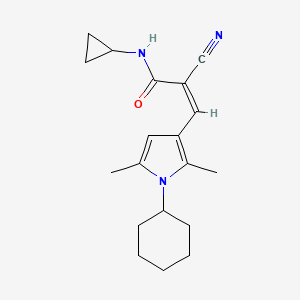
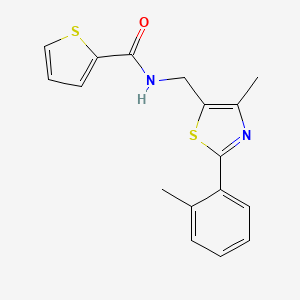
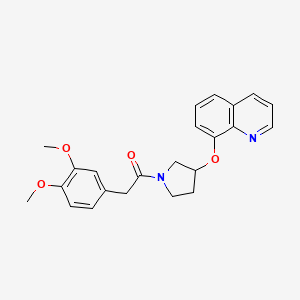
![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)
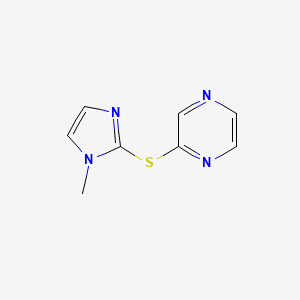
![3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2524952.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)
![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)
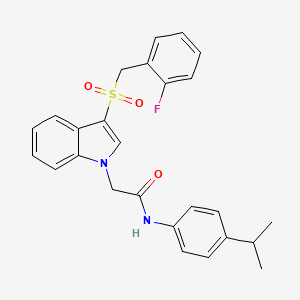
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2524957.png)
